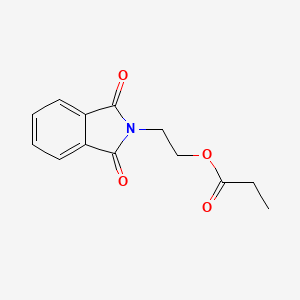![molecular formula C17H11Cl2FN2O3S B12130003 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)
2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of organic and heterocyclic chemistry. Its systematic name might be a mouthful, but let’s break it down. The molecular formula is C17H11Cl2FN2O3S
- Structure : It consists of a central ethanone (ketone) group attached to a 4-fluorophenyl ring and a 1,3,4-oxadiazole ring. The oxadiazole ring contains a sulfur atom and a dichlorophenoxy-methyl group.
- Purpose : Researchers have explored its potential applications in various fields due to its intriguing structure.
Preparation Methods
Synthetic Routes::
- Oxadiazole Formation :
- The oxadiazole ring can be synthesized by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
- Reaction conditions typically involve heating the reactants in a suitable solvent.
- Phenyl Ketone Addition :
- The 4-fluorophenyl ketone group is introduced via nucleophilic addition.
- Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
- Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate the reaction.
- While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
- Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
- Reduction : Reduction of the oxadiazole ring might yield a corresponding hydrazide.
- Substitution : The phenyl ring can undergo halogenation or other substitution reactions.
- Common Reagents : Sodium hydride (NaH), potassium carbonate (K2CO3), and various halogens.
- Major Products : Oxidized forms, substituted derivatives, and hydrazide analogs.
Scientific Research Applications
- Medicine : Investigated for potential antimicrobial, anti-inflammatory, or antitumor properties.
- Chemistry : Used as a building block in organic synthesis.
- Industry : May find applications in materials science or agrochemicals.
Mechanism of Action
- Targets : It likely interacts with specific enzymes or receptors due to its unique structure.
- Pathways : Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness : Its combination of oxadiazole, ketone, and phenyl moieties sets it apart.
- Similar Compounds : Other oxadiazoles, ketones, and phenyl-substituted compounds.
Properties
Molecular Formula |
C17H11Cl2FN2O3S |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2 |
InChI Key |
XOYJDCSUICOTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12129926.png)
![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)
![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)






![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)
![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12129995.png)
